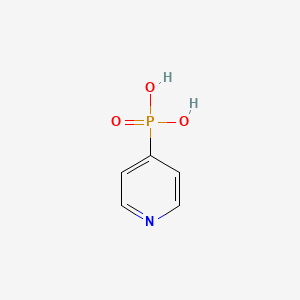
5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzenethiol in the presence of a base, followed by cyclization with thiosemicarbazide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of 5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can influence its reactivity and biological activity.
類似化合物との比較
Similar Compounds
- 5-(4-((4-Bromophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione
- 5-(4-((4-Methylphenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione
- 5-(4-((4-Nitrophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione
Uniqueness
What sets 5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group can enhance its ability to interact with certain biological targets, making it a compound of interest for further research and development.
特性
CAS番号 |
6501-04-8 |
|---|---|
分子式 |
C14H9ClN2O2S3 |
分子量 |
368.9 g/mol |
IUPAC名 |
5-[4-(4-chlorophenyl)sulfonylphenyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C14H9ClN2O2S3/c15-10-3-7-12(8-4-10)22(18,19)11-5-1-9(2-6-11)13-16-17-14(20)21-13/h1-8H,(H,17,20) |
InChIキー |
ITCSPBVADVIWKM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NNC(=S)S2)S(=O)(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC(=CC=C1C2=NNC(=S)S2)S(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)
![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)







